
1-(9-Tert-butyl-9H-fluoren-9-YL)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(9-(tert-Butyl)-9H-fluoren-9-yl)ethanone is an organic compound that features a fluorenyl group substituted with a tert-butyl group and an ethanone moiety
Vorbereitungsmethoden
The synthesis of 1-(9-(tert-Butyl)-9H-fluoren-9-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with fluorenone and tert-butyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like potassium tert-butoxide.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-(9-(tert-Butyl)-9H-fluoren-9-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The ethanone moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(9-(tert-Butyl)-9H-fluoren-9-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(9-(tert-Butyl)-9H-fluoren-9-yl)ethanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction pathways and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
1-(9-(tert-Butyl)-9H-fluoren-9-yl)ethanone can be compared with similar compounds such as:
Fluorenone: Lacks the tert-butyl group, resulting in different reactivity and applications.
tert-Butylfluorene: Lacks the ethanone moiety, affecting its chemical properties and uses.
9-Fluorenylmethoxycarbonyl (Fmoc): Used in peptide synthesis, highlighting the versatility of the fluorenyl group.
The uniqueness of 1-(9-(tert-Butyl)-9H-fluoren-9-yl)ethanone lies in its combination of the fluorenyl and tert-butyl groups, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
62731-50-4 |
|---|---|
Molekularformel |
C19H20O |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
1-(9-tert-butylfluoren-9-yl)ethanone |
InChI |
InChI=1S/C19H20O/c1-13(20)19(18(2,3)4)16-11-7-5-9-14(16)15-10-6-8-12-17(15)19/h5-12H,1-4H3 |
InChI-Schlüssel |
UFVISHFBGVVPMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


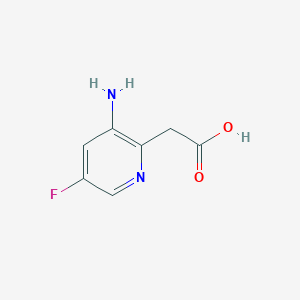
![6-[2-(4-Fluorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13137262.png)
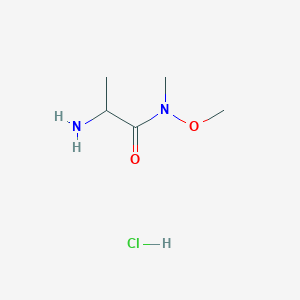
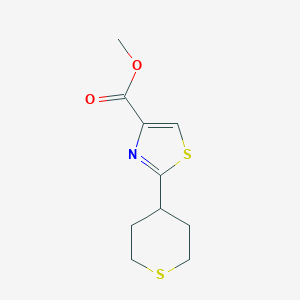
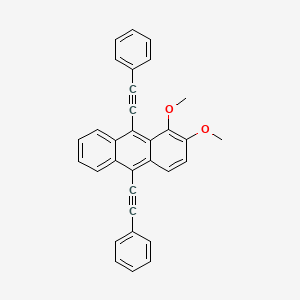
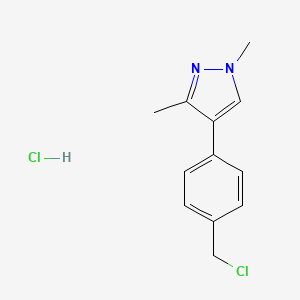
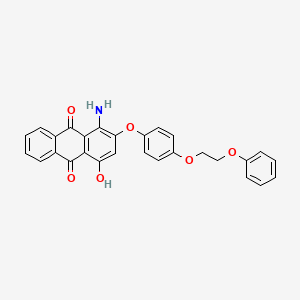
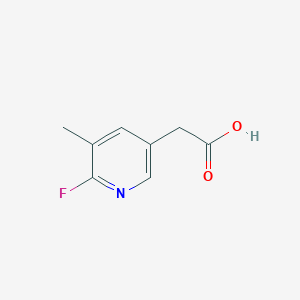

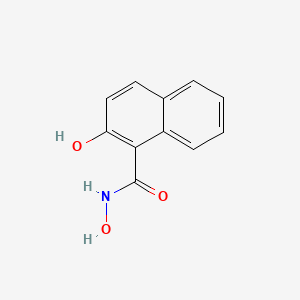
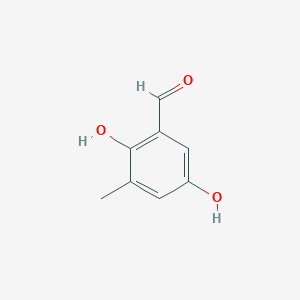
![3-Methyl-6-phenyl-1,2,3,4,5,6,7,8-octahydroazonino[5,4-b]indole](/img/structure/B13137345.png)

![5-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B13137352.png)
